

Physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-3-Methyl-2-hexenoic acid-d5

Cat. No.: B12378242

[Get Quote](#)

An In-depth Technical Guide to (E)-3-Methyl-2-hexenoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

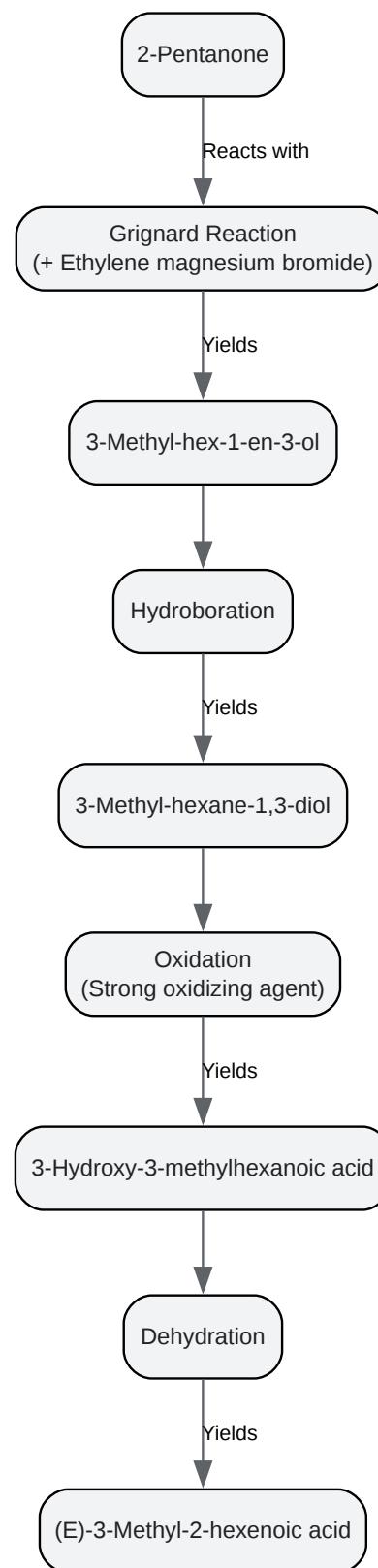
This technical guide provides a comprehensive overview of the physical and chemical properties of **(E)-3-Methyl-2-hexenoic acid-d5**, a deuterated analog of a key compound associated with human axillary odor. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, dermatology, and product development, offering detailed information on its characteristics, synthesis, and analytical methodologies. The inclusion of deuterated standards like **(E)-3-Methyl-2-hexenoic acid-d5** is crucial for accurate quantification in complex biological matrices.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

(E)-3-Methyl-2-hexenoic acid-d5 is a stable, isotopically labeled version of (E)-3-Methyl-2-hexenoic acid. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.[\[1\]](#)[\[2\]](#) General physical and chemical properties are summarized below. While specific data for the deuterated compound are limited, the properties of the non-deuterated analog provide a close approximation.

Table 1: Physical and Chemical Properties of **(E)-3-Methyl-2-hexenoic acid-d5** and its Non-deuterated Analog

Property	(E)-3-Methyl-2-hexenoic acid-d5	(E)-3-Methyl-2-hexenoic acid (Non-deuterated)
Molecular Formula	C ₇ H ₇ D ₅ O ₂ [3] [4]	C ₇ H ₁₂ O ₂ [5] [6]
Molecular Weight	133.20 g/mol [3] [4]	128.17 g/mol [5] [6]
CAS Number	27960-21-0 (unlabelled) [4]	27960-21-0 [5] [6]
Appearance	Colorless oil [4]	Colorless to pale yellow liquid
Purity	≥99% atom D; ≥99.8% by HPLC [4]	Typically ≥97%
Boiling Point	Not specified	237.28 °C at 760 mmHg
Melting Point	Not specified	-9.25 °C
Solubility	Soluble in organic solvents.	Soluble in organic solvents, limited solubility in water.
Storage Temperature	4°C	4°C


Synthesis

The synthesis of **(E)-3-Methyl-2-hexenoic acid-d5** typically involves introducing deuterium atoms into the molecule through various deuteration techniques. Common strategies include:

- **Catalytic Deuteration:** This method utilizes a catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium oxide (D₂O) to facilitate the exchange of hydrogen atoms with deuterium at specific positions on the molecule.[\[3\]](#)
- **Use of Deuterated Precursors:** Synthesis can also be achieved by starting with reagents that are already enriched with deuterium. For example, a deuterated Grignard reagent like CD₃MgBr can be used to introduce a trideuteromethyl group.[\[3\]](#)

A potential synthetic route for the non-deuterated analog, which could be adapted for the deuterated version, starts from 2-pentanone and involves a series of reactions including a Grignard reaction, hydroboration, oxidation, and dehydration.[\[7\]](#)

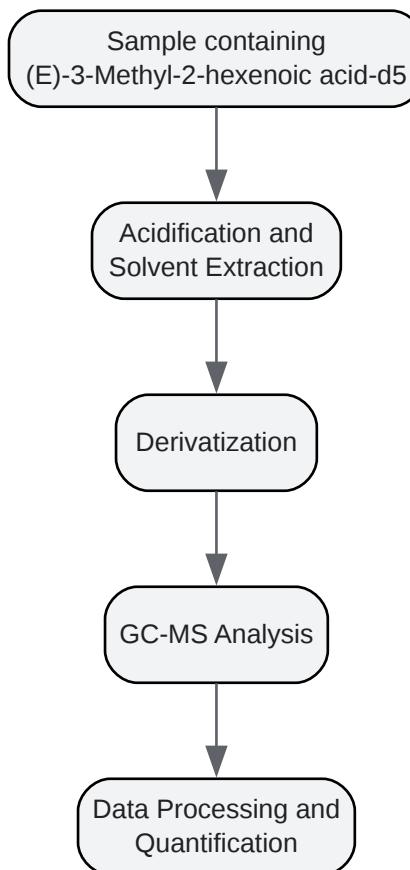
Experimental Workflow for a Potential Synthesis Route:

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for (E)-3-Methyl-2-hexenoic acid.

Analytical Characterization

The structure and purity of **(E)-3-Methyl-2-hexenoic acid-d5** are typically confirmed using a combination of chromatographic and spectroscopic techniques.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like **(E)-3-Methyl-2-hexenoic acid-d5**. The compound is often derivatized to increase its volatility and thermal stability before analysis.^[8] The mass spectrum of the deuterated compound will show a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart, allowing for clear differentiation and quantification.^[3]

General GC-MS Protocol for Organic Acid Analysis:

- Sample Preparation: Acidify the sample and extract the organic acids into an organic solvent (e.g., ethyl acetate).^[9]
- Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent, such as a silylating agent (e.g., BSTFA with 1% TMCS), and heat to form a volatile derivative.^{[9][10]}
- GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the components.
- MS Detection: Detect the eluted compounds using a mass spectrometer, typically in full scan or selected ion monitoring (SIM) mode for targeted analysis.^[8]

Logical Workflow for GC-MS Analysis:

[Click to download full resolution via product page](#)

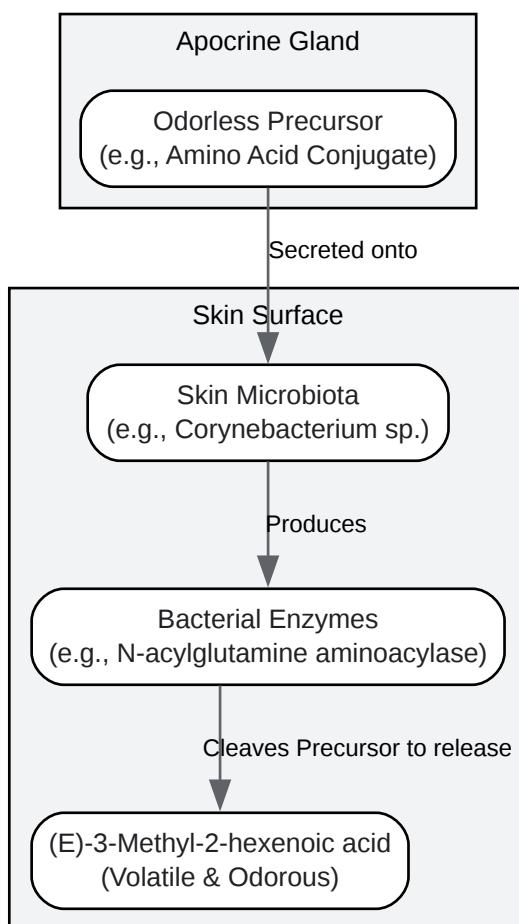
Caption: General workflow for the GC-MS analysis of organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of deuterium incorporation. In the ^1H NMR spectrum of **(E)-3-Methyl-2-hexenoic acid-d5**, the signals corresponding to the protons on the methyl group at C3 and the methylene group at C4 would be absent or significantly reduced in intensity compared to the non-deuterated compound. The presence of deuterium can also cause slight shifts in the signals of neighboring protons.

General Protocol for NMR Sample Preparation:

- Sample Dissolution: Dissolve an appropriate amount of the compound (typically 5-25 mg for ^1H NMR) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[11]


- Filtration: If the solution is not clear, filter it to remove any particulate matter.[11]
- Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.
- Analysis: Acquire the NMR spectrum on a spectrometer.

Biological Significance and Signaling Pathways

(E)-3-Methyl-2-hexenoic acid is a key contributor to human axillary odor. It is not directly secreted in sweat but is produced by the enzymatic action of skin microflora, particularly *Corynebacterium* and *Staphylococcus* species, on odorless precursor molecules present in apocrine sweat.[12] These precursors are typically amino acid conjugates.[12] The bacteria possess enzymes, such as N-acylglutamine aminoacylases, that cleave these precursors to release the volatile and odorous fatty acid.[12]

(E)-3-Methyl-2-hexenoic acid-d5 serves as a valuable tracer to study these bacterial metabolic pathways and to quantify the formation of the odorous compound in various biological and consumer product testing scenarios.[1]

Bacterial Production of (E)-3-Methyl-2-hexenoic Acid:

[Click to download full resolution via product page](#)

Caption: Formation of (E)-3-Methyl-2-hexenoic acid by skin microbiota.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. (E)-3-Methyl-2-hexenoic acid-d5 () for sale [vulcanchem.com]

- 4. esschemco.com [esschemco.com]
- 5. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. (2E)-3-Methyl-2-hexenoic acid | 27960-21-0 | FM157047 [biosynth.com]
- 7. homework.study.com [homework.study.com]
- 8. metbio.net [metbio.net]
- 9. scispace.com [scispace.com]
- 10. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12378242#physical-and-chemical-properties-of-e-3-methyl-2-hexenoic-acid-d5\]](https://www.benchchem.com/product/b12378242#physical-and-chemical-properties-of-e-3-methyl-2-hexenoic-acid-d5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com